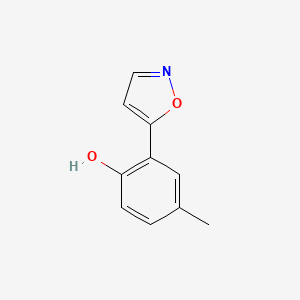

2-(5-Isoxazolyl)-4-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKYVNKXVHASGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164171-56-6 | |

| Record name | 2-(5-Isoxazolyl)-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 2-(5-Isoxazolyl)-4-methylphenol (CAS 164171-56-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature and patent databases, specific experimental data, detailed biological activity, and associated signaling pathways for 2-(5-Isoxazolyl)-4-methylphenol remain undisclosed. This guide consolidates the available information from commercial suppliers and provides a general overview based on the properties of related isoxazole and phenol compounds. The absence of detailed research on this specific molecule necessitates a broader discussion of its potential applications and the general methodologies used to evaluate similar compounds.

Executive Summary

This compound is a heterocyclic organic compound featuring a phenol ring substituted with a methyl group and an isoxazole ring. While this specific molecule is available commercially, indicating its use in chemical synthesis, detailed public research on its biological functions is not available. Commercial suppliers suggest its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals, likely owing to the known bioactive properties of the isoxazole and phenol moieties. This document outlines the known physicochemical properties and discusses the potential, yet unconfirmed, biological applications and the standard experimental protocols that would be employed to investigate them.

Physicochemical Properties

The fundamental properties of this compound have been collated from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 164171-56-6 | Chem-Impex, Sigma-Aldrich |

| Molecular Formula | C₁₀H₉NO₂ | Chem-Impex, Sigma-Aldrich |

| Molecular Weight | 175.18 g/mol | Sigma-Aldrich |

| Appearance | Off-white crystalline powder | Chem-Impex |

| Melting Point | 175-177 °C | Sigma-Aldrich |

| Purity | ≥ 98% (via HPLC) | Chem-Impex |

| Solubility | Information not publicly available. Favorable solubility is claimed by some suppliers. | Chem-Impex |

| Storage | Store at room temperature. | Chem-Impex |

Potential Biological Activities and Applications

While specific data for this compound is unavailable, the structural motifs suggest several potential areas of biological activity. The isoxazole ring is a well-known pharmacophore present in numerous approved drugs, and phenolic compounds are recognized for their diverse biological effects.

Potential Applications:

-

Pharmaceutical Intermediate: The compound's structure makes it a candidate for use as a building block in the synthesis of more complex molecules with potential therapeutic applications.[1]

-

Agrochemical Development: Isoxazole derivatives are utilized in some fungicides and herbicides. This compound could serve as a precursor for new agrochemicals.[1]

-

Antifungal and Antibacterial Agent: Both isoxazole and phenol derivatives have been reported to exhibit antimicrobial properties.[1]

Hypothetical Experimental Protocols

Given the lack of specific published research, this section outlines standard, generalized protocols that researchers would typically use to evaluate the biological activity of a novel compound like this compound.

In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

Methodology:

-

Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antifungal Activity Assessment (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected fungal strains.

Methodology:

-

Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of spores or yeast cells is prepared and diluted to a standardized concentration.

-

Compound Preparation: Similar to the antibacterial assay, a stock solution is prepared and serially diluted in a 96-well plate using a suitable broth (e.g., RPMI-1640).

-

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Data Analysis: The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the positive control.

Logical Workflow for Compound Evaluation

The following diagram illustrates a general workflow for the initial screening and characterization of a novel compound with potential antimicrobial activity.

Conclusion

This compound represents a chemical entity with potential for further development in the pharmaceutical and agrochemical sectors. Its structural components are recognized for their biological significance. However, the lack of specific public data on this compound underscores a gap in the current scientific literature. The experimental protocols and logical workflows presented here provide a standard framework for the systematic evaluation of this and similar compounds, should they become the subject of future research. Further investigation is required to elucidate the specific biological activities and potential mechanisms of action of this compound.

References

"2-(5-Isoxazolyl)-4-methylphenol" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and general synthetic and analytical methodologies relevant to 2-(5-Isoxazolyl)-4-methylphenol. This compound, featuring a substituted phenol linked to an isoxazole ring, is a valuable intermediate in the development of new pharmaceutical and agrochemical agents.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 175.19 g/mol | [1] |

| 175.18 g/mol | [2][3] | |

| CAS Number | 164171-56-6 | [2][3] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 171-177 °C | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

Experimental Protocols

General Synthesis of Isoxazole Derivatives via 1,3-Dipolar Cycloaddition

A prevalent method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] For the synthesis of this compound, a plausible approach would involve the reaction of a suitably substituted nitrile oxide with an appropriate alkyne.

Materials:

-

Substituted benzaldehyde (as a precursor to the nitrile oxide)

-

Hydroxylamine hydrochloride

-

An alkyne

-

A suitable base (e.g., triethylamine)

-

Organic solvent (e.g., ethanol, benzene)

Procedure Outline:

-

Preparation of the Nitrile Oxide: The nitrile oxide is typically generated in situ from the corresponding aldoxime, which is formed from the reaction of a substituted benzaldehyde with hydroxylamine.

-

Cycloaddition Reaction: The generated nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with an alkyne. This reaction is often carried out in the presence of a base in an organic solvent.[5]

-

Work-up and Purification: Following the reaction, the mixture is typically filtered to remove any salt byproducts. The solvent is then removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired isoxazole derivative.[5]

General Characterization of Isoxazole Derivatives

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical methods would be employed.

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms.[1][5][6]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[1][5][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as O-H (hydroxyl) and C=N (isoxazole ring) stretching vibrations.[1][5][7]

-

Melting Point Determination: The melting point is a key physical property that can indicate the purity of a crystalline solid.[1]

-

Elemental Analysis: This method determines the elemental composition (C, H, N) of the compound, which can be compared to the calculated values from the molecular formula to confirm its identity.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an isoxazole derivative like this compound.

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(5-Isoxazolyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of the heterocyclic compound 2-(5-Isoxazolyl)-4-methylphenol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds, namely 4-methylphenol (p-cresol) and various isoxazole derivatives, to project its physicochemical properties. Furthermore, this guide details standardized experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting comprehensive stability assessments under various stress conditions as mandated by international guidelines. This information is intended to support researchers and drug development professionals in formulation, analytical method development, and stability-indicating studies.

Introduction

This compound is a substituted phenol derivative containing an isoxazole ring. Its structural features suggest potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful application and development. This guide aims to consolidate the available information and provide a framework for its experimental characterization.

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, some fundamental properties have been reported.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Melting Point | 175-177 °C | [1] |

| Appearance | Tan powder | [2] |

Solubility Profile

Predicted Solubility

The presence of a polar isoxazole ring and a hydroxyl group suggests some degree of solubility in polar solvents.[1] Conversely, the methyl-substituted benzene ring introduces lipophilic character, which would contribute to solubility in organic solvents.

General solubility trends for related compounds suggest:

-

Polar Solvents (e.g., Water, Ethanol, Methanol): Isoxazole itself is more soluble in polar solvents due to hydrogen bonding capabilities.[1] The phenolic hydroxyl group of this compound can also participate in hydrogen bonding, suggesting at least moderate solubility in polar protic solvents.

-

Non-polar Organic Solvents (e.g., Hexane, Toluene): The aromatic ring and methyl group likely confer solubility in non-polar organic solvents.[1]

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of organic compounds, and it is expected that this compound would be soluble in them.

Solubility of Structural Analogs

To provide a more quantitative prediction, the solubility of its core structures, 4-methylphenol and isoxazole, are presented below.

Table 1: Solubility Data of 4-Methylphenol (p-Cresol)

| Solvent | Solubility | Temperature (°C) |

| Water | 23.1 g/L | 20 |

| Ethanol | Soluble | Not Specified |

| Ether | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

Table 2: General Solubility of Isoxazole Derivatives

| Solvent Type | General Solubility | Rationale |

| Water | Limited to moderate | Dependent on other substituents; the isoxazole ring is polar.[6] |

| Polar Organic Solvents | Generally soluble | The polar nature of the isoxazole ring facilitates interaction.[1] |

| Non-polar Organic Solvents | Varies; often soluble | Dependent on the overall lipophilicity of the molecule.[6] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7][8]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

A chemical safety data sheet indicates that this compound is "Stable under recommended storage conditions".[2] Recommended storage is in a cool, dry, and well-ventilated place. Incompatible materials are listed as strong oxidizing agents.[2] To comprehensively understand its stability, forced degradation studies under various stress conditions are necessary.

Predicted Stability

-

pH Stability: Phenolic compounds can be susceptible to degradation at high pH.[10] The stability of the isoxazole ring can also be pH-dependent. Therefore, the stability of this compound is expected to vary across the pH spectrum.

-

Thermal Stability: The reported melting point of 175-177 °C suggests good thermal stability at ambient temperatures. However, elevated temperatures may induce degradation.

-

Photostability: Many aromatic compounds are susceptible to photodegradation. It is crucial to evaluate the stability of this compound under light exposure.

Stability of Structural Analogs

4-Methylphenol is known to be sensitive to air and light, and it is hygroscopic.[3] This suggests that this compound may also exhibit similar sensitivities. Isoxazole-containing drugs have shown varying stability profiles, with some being susceptible to hydrolytic and oxidative degradation.[11][12]

Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[13][14][15]

Methodology:

The compound is subjected to a series of stress conditions, and the extent of degradation is monitored over time using a stability-indicating analytical method, such as HPLC.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

-

Neutral Hydrolysis: Water at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: The solid compound is exposed to elevated temperatures (e.g., 80 °C).

-

Photodegradation: The compound is exposed to a combination of UV and visible light as per ICH Q1B guidelines.

Caption: Overview of Forced Degradation Stress Conditions.

Analytical Methodology for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for both solubility and stability studies.

HPLC Method Development for Phenolic and Isoxazole Compounds

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of phenolic and isoxazole-containing compounds.[16][17][18][19]

Typical HPLC Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength corresponding to the maximum absorbance of this compound.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability can be extrapolated from its structural analogs. This technical guide provides a robust framework for the experimental determination of these critical physicochemical properties. The detailed protocols for solubility testing and forced degradation studies, along with guidance on analytical method development, will aid researchers in the successful characterization and application of this compound. It is strongly recommended that the experimental protocols outlined herein are performed to establish a definitive solubility and stability profile for this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]

- 5. Showing Compound 4-Methylphenol (FDB008789) - FooDB [foodb.ca]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. m.youtube.com [m.youtube.com]

- 15. ijcrt.org [ijcrt.org]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. academic.oup.com [academic.oup.com]

Potential Mechanism of Action of 2-(5-Isoxazolyl)-4-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential mechanisms of action of 2-(5-Isoxazolyl)-4-methylphenol based on the biological activities of structurally related isoxazole and phenolic compounds. Direct experimental data on the specific mechanism of action of this compound is not currently available in the public domain.

Executive Summary

This compound is a heterocyclic compound featuring a phenol ring substituted with a methyl group and an isoxazole ring. While specific studies on its mechanism of action are limited, the structural motifs present in this molecule suggest potential therapeutic activities, primarily in the realms of anti-inflammatory and antimicrobial action. This guide consolidates information from related compounds to propose likely biological targets and signaling pathways for this compound. The isoxazole ring is a key pharmacophore in several approved drugs, and phenolic compounds are well-known for their diverse biological effects. Therefore, it is hypothesized that this compound may act as an inhibitor of enzymes involved in inflammation and microbial growth.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 164171-56-6 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Tan powder | |

| Melting Point | 175-177 °C | |

| Purity | ≥98% |

Potential Mechanisms of Action

Based on the analysis of structurally similar compounds, two primary mechanisms of action are proposed for this compound: anti-inflammatory and antimicrobial.

Anti-inflammatory Activity

The isoxazole moiety is a core component of the selective COX-2 inhibitor, Valdecoxib, suggesting that this compound may also exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Potential Signaling Pathway for Anti-inflammatory Action:

Caption: Proposed anti-inflammatory mechanism of this compound via COX inhibition.

A study on a series of 2-(isoxazol-5-yl)phenyl-4-methylbenzene sulfonate derivatives showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[4] This further supports the potential of the 2-(isoxazol-5-yl)phenol scaffold in modulating inflammatory responses.

Antimicrobial Activity

Both the isoxazole and phenol moieties are known to contribute to antimicrobial activity. Isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[5][6] Phenolic compounds, in general, exhibit broad-spectrum antimicrobial effects.

3.2.1. Antibacterial Activity

The presence of an isoxazole ring, often in combination with a phenyl group, has been associated with antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[5] The mechanism could involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

3.2.2. Antifungal Activity

Several studies have highlighted the antifungal potential of isoxazole-containing compounds.[6][7] The proposed mechanism for phenolic compounds often involves the disruption of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. The specific target for the isoxazole moiety could be enzymes crucial for fungal survival.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data for structurally related isoxazole derivatives to provide a comparative context for its potential efficacy.

| Compound Class | Biological Activity | Assay | Key Findings | Reference |

| 2-(Isoxazol-5-yl)phenyl-4-methylbenzene sulfonates | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant reduction in paw edema at 50 mg/kg | [4] |

| Novel Isoxazole Derivatives | Antimicrobial | Cup-plate method | Significant antibacterial activity against S. aureus and antifungal activity against C. albicans and A. niger | [6] |

| Benzofuran-isoxazole hybrids | Antimicrobial | In vitro antibacterial and antifungal assays | High activity against various bacterial and fungal strains | [7] |

Experimental Protocols for Evaluating Potential Activities

The following are generalized experimental protocols that could be adapted to evaluate the anti-inflammatory and antimicrobial activities of this compound, based on methodologies described for similar compounds.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[5]

-

Animal Model: Wistar rats are commonly used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow for Anti-inflammatory Assay:

Caption: Workflow for carrageenan-induced paw edema assay.

Antimicrobial Activity: Broth Microdilution Method

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

-

Procedure:

-

A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Positive control (microorganism with broth), negative control (broth only), and drug control (standard antibiotic/antifungal) wells are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).

-

-

Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Logical Relationship for Antimicrobial Activity:

Caption: Logical flow of the proposed antimicrobial action.

Conclusion and Future Directions

While direct evidence is lacking, the chemical structure of this compound strongly suggests potential as an anti-inflammatory and antimicrobial agent. The isoxazole ring is a proven pharmacophore for COX inhibition, and the phenolic group is a well-established antimicrobial scaffold.

Future research should focus on:

-

In vitro enzyme assays: To directly assess the inhibitory activity of this compound against COX-1 and COX-2.

-

Comprehensive antimicrobial screening: To determine the MIC values against a broad panel of bacterial and fungal pathogens.

-

In vivo efficacy studies: To validate the anti-inflammatory and antimicrobial activities in relevant animal models.

-

Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways modulated by this compound.

Such studies are imperative to validate the therapeutic potential of this compound and to guide its further development as a potential drug candidate.

References

- 1. 2-(5-Isoxazolyl)-4-methylpheno [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpca.org [ijpca.org]

- 4. troindia.in [troindia.in]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]

- 7. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmaceutical Applications of 2-(5-Isoxazolyl)-4-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Isoxazolyl)-4-methylphenol is a heterocyclic compound featuring a phenol ring substituted with a methyl group and an isoxazole ring. This unique structural arrangement confers upon it significant potential as a scaffold in medicinal chemistry. While specific biological data for this exact molecule is limited in publicly accessible literature, its structural motifs are present in numerous compounds with established pharmacological activities. This technical guide consolidates the potential pharmaceutical applications of this compound based on the known bioactivities of structurally related isoxazole and phenol derivatives. The primary areas of interest include anti-inflammatory, antimicrobial, and antifungal applications. This document provides a theoretical framework for its utility, detailed experimental protocols for its evaluation, and visual representations of potential signaling pathways it may modulate.

Introduction

The isoxazole nucleus is a prominent scaffold in a variety of biologically active compounds, including several commercially available drugs.[1] Similarly, phenolic compounds are well-known for their diverse pharmacological properties, including antioxidant and antimicrobial effects.[2][3] The combination of these two moieties in this compound suggests a high potential for this molecule as a lead compound or a key intermediate in drug discovery and development.[4][5] Its applications are theorized to be in therapeutic areas requiring modulation of inflammatory pathways and inhibition of microbial growth.[6][7]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | |

| CAS Number | 164171-56-6 | |

| Appearance | Tan powder | [8] |

| Melting Point | 175-177 °C | |

| Purity | ≥ 98% |

Potential Pharmaceutical Applications and Quantitative Data

While specific quantitative bioactivity data for this compound is not extensively reported, the following sections outline its potential applications based on data from structurally analogous compounds.

Anti-inflammatory Activity

The isoxazole ring is a key feature in several selective COX-2 inhibitors.[1] The anti-inflammatory potential of this compound is therefore hypothesized to stem from the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).

Table 2: Postulated Anti-inflammatory Activity Profile

| Target Enzyme | Predicted Activity | Rationale based on Analogs |

| Cyclooxygenase-1 (COX-1) | Potential for inhibition | Isoxazole derivatives have shown COX-1 inhibitory activity.[1] |

| Cyclooxygenase-2 (COX-2) | Potential for selective inhibition | The isoxazole moiety is present in known selective COX-2 inhibitors.[1] |

| 5-Lipoxygenase (5-LOX) | Potential for inhibition | Isoxazole derivatives have been reported as 5-LOX inhibitors. |

Antimicrobial and Antifungal Activity

Phenolic compounds and some isoxazole derivatives are known to possess antimicrobial and antifungal properties.[2][7] The proposed mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.[2]

Table 3: Postulated Antimicrobial and Antifungal Activity Profile

| Activity | Predicted Efficacy | Rationale based on Analogs |

| Antibacterial | Potential activity against Gram-positive and Gram-negative bacteria | Phenolic compounds exhibit broad-spectrum antibacterial activity.[2] |

| Antifungal | Potential activity against pathogenic fungi | Isoxazole and phenol derivatives have demonstrated antifungal properties.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the potential pharmaceutical applications of this compound.

Synthesis of this compound

A plausible synthetic route involves the Claisen-Schmidt condensation of a substituted acetophenone with an appropriate aldehyde to form a chalcone, followed by cyclization with hydroxylamine hydrochloride.

Protocol:

-

Chalcone Formation:

-

Dissolve equimolar quantities of 2-hydroxy-5-methylacetophenone and an appropriate aldehyde (e.g., N,N-dimethylformamide dimethyl acetal) in ethanol.

-

Slowly add a catalytic amount of a base (e.g., sodium hydroxide solution) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone intermediate.

-

Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent like ethanol.

-

-

Isoxazole Ring Formation:

-

Reflux the synthesized chalcone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in ethanol for 6-8 hours.

-

After cooling, concentrate the solvent under reduced pressure and pour the residue into ice water.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain pure this compound.

-

In Vitro Anti-inflammatory Assays

This assay determines the ability of the compound to inhibit the peroxidase activity of COX enzymes.

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, and hematin.

-

Add the test compound (dissolved in DMSO) at various concentrations.

-

Add either purified COX-1 or COX-2 enzyme to the respective wells.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the rate of oxygen consumption using an oxygen electrode or a colorimetric method to determine enzyme activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

This assay measures the inhibition of 5-LOX, which is involved in leukotriene synthesis.

Protocol:

-

Prepare a reaction buffer (e.g., Tris-HCl) containing the 5-LOX enzyme.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, linoleic acid or arachidonic acid.

-

Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Antimicrobial and Antifungal Susceptibility Testing

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory genes.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. Its inhibition can also lead to reduced production of inflammatory mediators.

Caption: Potential modulation of the MAPK signaling cascade.

Experimental Workflow Visualization

A generalized workflow for the preliminary evaluation of this compound is depicted below.

Caption: Overall experimental workflow for evaluation.

Conclusion

This compound represents a molecule of significant interest for pharmaceutical research due to its hybrid structure combining the pharmacologically relevant isoxazole and phenol moieties. Although direct biological data is sparse, the known activities of related compounds strongly suggest its potential as an anti-inflammatory, antibacterial, and antifungal agent. The experimental protocols and potential mechanisms of action outlined in this guide provide a robust framework for the systematic investigation of this promising compound. Further research is warranted to elucidate its precise biological activities and therapeutic potential.

References

- 1. troindia.in [troindia.in]

- 2. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(5-Isoxazolyl)-4-methylpheno [myskinrecipes.com]

- 6. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]

- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(5-Isoxazolyl)-4-methylphenol in Agrochemical Innovation: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

This in-depth technical guide explores the synthesis, properties, and application of the versatile intermediate, 2-(5-Isoxazolyl)-4-methylphenol, in the development of modern agrochemicals. Combining a stable isoxazole heterocycle with a functionalized phenol moiety, this compound presents a valuable scaffold for the creation of novel herbicides, fungicides, and other crop protection agents.

Introduction: The Significance of the Isoxazole Moiety in Agrochemicals

The isoxazole ring is a privileged structure in medicinal and agrochemical research, renowned for conferring a range of biological activities.[1] Its incorporation into a molecule can enhance binding to target enzymes, improve metabolic stability, and optimize physicochemical properties for better uptake and translocation in plants. This compound serves as a key building block, providing a reactive phenol group for further derivatization while retaining the core isoxazole structure. This allows for the systematic modification of the molecule to fine-tune its biological efficacy and crop safety profile. This compound is recognized for its utility as an intermediate in the synthesis of agrochemicals, offering effective pest control solutions.[2][3]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 164171-56-6 | [4] |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| Appearance | Off-white crystalline powder | [2] |

| Melting Point | 175-177 °C | [4] |

| Purity | ≥ 98% (HPLC) | [2] |

| SMILES | Cc1ccc(O)c(c1)-c2ccno2 | [4] |

| InChI | 1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3 | [4] |

Synthesis of this compound: A Plausible Synthetic Pathway

While specific proprietary syntheses may vary, a chemically sound and widely applicable method for the preparation of this compound involves the reaction of a β-diketone precursor with hydroxylamine. This approach is analogous to established isoxazole synthesis methodologies. The following workflow outlines a plausible route starting from the readily available 4-methylphenol (p-cresol).

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of an Isoxazole Herbicide Intermediate

The following experimental protocol is adapted from a patent for the synthesis of a structurally related isoxazole herbicide intermediate and provides a practical guide for the key cyclization step.[1] This protocol illustrates the general conditions that would be applicable for the synthesis of this compound from its corresponding chalcone precursor.

Materials:

-

Chalcone precursor (e.g., 4-(2-Hydroxy-5-methylphenyl)but-3-en-2-one)

-

Hydroxylamine hydrochloride

-

Triethylamine or Pyridine (Base)

-

Toluene or Dichloroethane (Solvent)

-

Hydrochloric acid (for workup)

-

Water

Procedure:

-

Reaction Setup: In a 250 ml four-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the chalcone precursor (0.1 mol), toluene (60 g), and hydroxylamine hydrochloride (0.11 mol).

-

Reaction Execution: Stir the mixture and heat to 60 °C.

-

Base Addition: Add triethylamine (0.12 mol) dropwise over a period of 30 minutes, maintaining the temperature between 65-70 °C.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 65-70 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, add 30 ml of water to the reaction mixture. Adjust the pH of the system to approximately 5 by the dropwise addition of 30% hydrochloric acid.

-

Isolation: Separate the organic phase. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final product, this compound.

Quantitative Data:

Application in Agrochemical Synthesis: A Gateway to Novel Herbicides

This compound is a valuable intermediate for the synthesis of a variety of agrochemicals, particularly herbicides. The phenolic hydroxyl group provides a convenient handle for introducing diverse functionalities through ether or ester linkages, allowing for the fine-tuning of the final product's herbicidal activity, selectivity, and environmental profile.

Exemplary Synthetic Application: Synthesis of a Hypothetical Isoxazole-based Herbicide

The following workflow illustrates how this compound can be derivatized to form a hypothetical herbicidal compound. This pathway is based on common synthetic transformations used in the agrochemical industry.

Caption: Derivatization of this compound to a hypothetical herbicide.

Structurally Related Commercial Agrochemicals

The significance of the hydroxyphenyl-isoxazole scaffold is underscored by the existence of commercial herbicides with related structures. For instance, Topramezone , a post-emergence herbicide for corn, features a [3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)phenyl] moiety.[5] Although not directly synthesized from this compound, its structure highlights the herbicidal potential of this class of compounds. The development of such molecules indicates a strong industry interest in the isoxazole core for creating effective weed management solutions.

Conclusion

This compound stands out as a highly promising intermediate for the synthesis of next-generation agrochemicals. Its straightforward, plausible synthesis and the reactive handle provided by the phenolic hydroxyl group make it an attractive starting point for the development of novel herbicides and fungicides. The proven success of structurally related compounds in the commercial market further validates the potential of this molecular scaffold. For researchers and scientists in the agrochemical industry, this compound represents a key building block for the discovery and development of innovative and effective crop protection solutions.

References

- 1. CN111825583A - Preparation method of isoxazole herbicide intermediate - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 4. This compound 98 164171-56-6 [sigmaaldrich.com]

- 5. CA2691880C - Crystalline form of [3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)phenyl]-(5-hydroxy-1-methyl-1h-pyrazol-4-yl)methanone - Google Patents [patents.google.com]

Unveiling the Antimicrobial Potential of 2-(5-Isoxazolyl)-4-methylphenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the antifungal and antibacterial properties of the heterocyclic compound, 2-(5-Isoxazolyl)-4-methylphenol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel antimicrobial agents. While direct experimental data on this compound is limited in publicly available literature, this guide synthesizes information on structurally related isoxazole and phenol derivatives to provide a foundational understanding of its potential efficacy and mechanisms of action.

Introduction

This compound is a molecule of significant interest, combining the structural features of a phenol and an isoxazole ring.[1] Both of these chemical moieties are independently recognized for their diverse biological activities, including antimicrobial properties.[2][3] Isoxazole derivatives are a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them a critical area of study in the search for new therapeutic agents.[2][4] Phenolic compounds are also well-documented for their antimicrobial effects.[3] The unique combination of these two pharmacophores in this compound suggests a strong potential for synergistic or novel antimicrobial activities. This compound is noted as a valuable intermediate in the synthesis of bioactive molecules with antifungal and antibacterial properties.[1]

Antimicrobial Activity of Structurally Related Compounds

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N3, N5-di(substituted)isoxazole-3,5-diamine derivatives (178d, 178e, 178f) | Escherichia coli MTCC 443 | 117, 110, 95 | [5] |

| N3, N5-di(substituted)isoxazole-3,5-diamine derivatives (178d, 178e) | Staphylococcus aureus MTCC 96 | 100, 95 | [5] |

| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [6] |

| Carvacrol | Methicillin-resistant Staphylococcus aureus (MRSA) | 512 | [6] |

| 4-isopropyl-3-methylphenol | Methicillin-resistant Staphylococcus aureus (MRSA) | 512 | [6] |

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Isoxazole derivatives (TPI-14) | Candida albicans | Not specified (active) | |

| Isoxazole derivatives (TPI-14) | Aspergillus niger | Not specified (active) |

Experimental Protocols for Antimicrobial Screening

The following are detailed methodologies for key experiments to evaluate the antimicrobial properties of compounds like this compound, based on established protocols for isoxazole derivatives.[7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[7]

Materials:

-

Test compound (e.g., this compound) stock solution (typically in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[7]

-

Microbial cultures adjusted to 0.5 McFarland standard

-

Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[7]

-

Negative control (medium only)

-

Solvent control (medium with the same concentration of the solvent used to dissolve the test compound)

Procedure:

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells in the same row. Discard the final 100 µL from the last well.[7]

-

Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

-

Add 100 µL of the diluted inoculum to each well.

-

Include positive, negative, and solvent controls on the same plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.[7]

-

Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[7]

-

Incubate the agar plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for screening the antimicrobial activity of a compound library.

Caption: General workflow for antimicrobial screening of chemical compounds.

Proposed General Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, a plausible hypothesis based on its structural components involves the disruption of microbial cell membranes and inhibition of essential enzymes. Phenolic compounds are known to cause membrane damage, leading to leakage of intracellular components and ultimately cell death. The isoxazole ring may contribute to this activity or target other cellular processes.

Caption: Proposed general mechanism of action for phenolic antimicrobial agents.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. Although direct experimental evidence for its efficacy is currently lacking in the public domain, the known antimicrobial activities of its constituent isoxazole and phenol moieties strongly suggest its potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this and other related compounds. Further research is warranted to fully characterize the antimicrobial spectrum, potency, and mechanism of action of this compound, which could lead to the development of new and effective treatments for infectious diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Research Primer on the Anti-inflammatory Potential of 2-(5-Isoxazolyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory properties of the specific compound, 2-(5-Isoxazolyl)-4-methylphenol, is not extensively available in the public domain. Commercial sources describe it as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory and pain-related conditions.[1][2] This guide, therefore, presents a proposed research framework for investigating its potential anti-inflammatory activity, drawing upon established methodologies and findings for structurally related isoxazole and phenolic compounds.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring linked to a 4-methylphenol moiety. The isoxazole nucleus is a common scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[3] Similarly, phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The combination of these two pharmacophores in this compound suggests its potential as a subject for anti-inflammatory drug discovery.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 164171-56-6

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

Proposed Research Framework for Investigating Anti-inflammatory Activity

A systematic evaluation of the anti-inflammatory potential of this compound would typically involve a multi-tiered approach, beginning with in vitro assays to establish its biological activity and mechanism of action, followed by in vivo studies to assess its efficacy and safety in a physiological context.

In Vitro Studies: Elucidating Molecular Mechanisms

The initial phase of research should focus on cell-based assays to determine if this compound can modulate key inflammatory pathways.

A foundational set of experiments would include:

-

Cytotoxicity Assays: To determine the non-toxic concentration range of the compound in relevant cell lines (e.g., RAW 264.7 macrophages, THP-1 monocytes). The MTT or LDH assay are standard methods.

-

Nitric Oxide (NO) Production Assay: To measure the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages using the Griess reagent.

-

Pro-inflammatory Cytokine Quantification: To assess the compound's ability to suppress the production of cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated immune cells using ELISA or multiplex assays.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: To evaluate the direct inhibitory effect on COX-1, COX-2, and 5-LOX enzymes, which are critical in the inflammatory cascade.

Based on the initial findings, further investigation into the underlying molecular mechanisms is warranted. Key signaling pathways to explore include:

-

NF-κB Signaling Pathway: This is a central regulator of inflammation.[4] Western blotting can be used to assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Signaling Pathway: The activation of p38, JNK, and ERK MAPKs plays a crucial role in the inflammatory response. Their phosphorylation status can be determined by Western blotting.

-

JAK-STAT Signaling Pathway: This pathway is important for cytokine signaling. The phosphorylation of JAK and STAT proteins can be analyzed to understand the compound's effect on this pathway.

Table 1: Hypothetical In Vitro Quantitative Data for this compound

| Assay | Cell Line | Stimulant | Endpoint | IC₅₀ (µM) |

| Cytotoxicity | RAW 264.7 | - | Cell Viability | >100 |

| NO Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite Levels | Data to be determined |

| TNF-α Production | THP-1 | LPS (1 µg/mL) | TNF-α Levels | Data to be determined |

| IL-6 Production | THP-1 | LPS (1 µg/mL) | IL-6 Levels | Data to be determined |

| COX-2 Inhibition | Enzyme Assay | Arachidonic Acid | PGE₂ Levels | Data to be determined |

| 5-LOX Inhibition | Enzyme Assay | Arachidonic Acid | LTB₄ Levels | Data to be determined |

In Vivo Studies: Efficacy in Animal Models of Inflammation

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a whole-organism context.

-

Carrageenan-Induced Paw Edema: A classic model to assess acute inflammation. The compound's ability to reduce paw swelling is measured over several hours.

-

Xylene-Induced Ear Edema: This model is used to evaluate topical anti-inflammatory activity.

-

Acetic Acid-Induced Writhing Test: This model assesses the compound's analgesic properties, which are often linked to anti-inflammatory effects.

-

Adjuvant-Induced Arthritis: A model for chronic inflammation and autoimmune disease, resembling rheumatoid arthritis.

-

Inflammatory Bowel Disease (IBD) Models: For instance, using dextran sulfate sodium (DSS) to induce colitis.

Table 2: Hypothetical In Vivo Quantitative Data for this compound in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | Data to be determined | 0% |

| Indomethacin | 10 | Data to be determined | Data to be determined |

| Compound X | 25 | Data to be determined | Data to be determined |

| Compound X | 50 | Data to be determined | Data to be determined |

| Compound X | 100 | Data to be determined | Data to be determined |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are example protocols based on standard practices.

In Vitro Protocol: Nitric Oxide Production Assay

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

In Vivo Protocol: Carrageenan-Induced Paw Edema

-

Animal Model: Use male Wistar rats (180-200 g).

-

Grouping: Divide the animals into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (various doses of this compound).

-

Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Visualization of Potential Mechanisms

The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on the known mechanisms of other anti-inflammatory isoxazole and phenolic compounds.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Caption: Hypothetical Inhibition of the COX-2 Pathway.

Caption: Proposed Experimental Workflow for Anti-inflammatory Drug Discovery.

Conclusion and Future Directions

While this compound is commercially positioned as a promising starting material for the synthesis of anti-inflammatory drugs, a thorough investigation into its intrinsic biological activities is warranted. The proposed research framework provides a roadmap for elucidating its potential as an anti-inflammatory agent. Future studies should focus on executing these in vitro and in vivo experiments to generate the necessary data to support its further development. Structure-activity relationship (SAR) studies on derivatives of this compound could also lead to the discovery of more potent and selective anti-inflammatory drug candidates.

References

Initial literature review of "2-(5-Isoxazolyl)-4-methylphenol"

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for "2-(5-Isoxazolyl)-4-methylphenol" (CAS No. 164171-56-6) did not yield specific peer-reviewed publications detailing its synthesis, quantitative biological activity, or mechanism of action. The information presented herein is a curated guide based on the established chemical properties of this molecule and data from structurally analogous compounds. This document aims to provide a foundational understanding and a practical framework for researchers initiating studies on this compound.

Core Compound Properties

Based on information from chemical suppliers and databases, the fundamental properties of this compound are summarized below.[1] This data is crucial for the design of experimental protocols, including solvent selection, dosage calculations, and analytical method development.

| Property | Value | Source |

| CAS Number | 164171-56-6 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 171-177 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Room Temperature | [1] |

Potential Biological Activities and Applications

-

Pharmaceutical Development: It is cited as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and pain-related conditions. The isoxazole ring is a core component of several anti-inflammatory drugs.[2][3][4]

-

Agrochemicals: The compound is used in the formulation of agrochemicals for pest control, suggesting potential insecticidal or fungicidal properties.[1]

-

Antimicrobial Activity: The presence of both the isoxazole and phenol groups suggests potential antifungal and antibacterial properties.[3] Phenolic compounds are known for their broad-spectrum antimicrobial activities.[5][6][7]

Postulated Synthesis Pathway

A plausible synthetic route for this compound can be extrapolated from general methods for the synthesis of 2-(5-isoxazolyl)-phenols. A likely approach involves the reaction of a substituted phenol with a precursor to form the isoxazole ring. A general synthetic patent for related structures has been identified.[8]

A potential synthetic pathway for this compound.

Experimental Protocols for Biological Evaluation

The following are detailed, generalized protocols for assessing the potential anti-inflammatory and antimicrobial activities of this compound, based on methodologies used for structurally related compounds.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely accepted model is used to evaluate the acute anti-inflammatory activity of a compound.

Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with the test compound, compared to a control group, indicates anti-inflammatory effects.

Experimental Workflow:

Workflow for carrageenan-induced paw edema assay.

Data Presentation:

| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Control (Vehicle) | - | Value | 0 |

| Standard (Indomethacin) | 10 | Value | Value |

| Test Compound | 25 | Value | Value |

| Test Compound | 50 | Value | Value |

| Test Compound | 100 | Value | Value |

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is a standard preliminary test to assess the antimicrobial activity of a compound.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a specific microorganism. If the compound is active, it inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.

Experimental Workflow:

Workflow for the agar well diffusion antimicrobial assay.

Data Presentation (Example for Bacteria):

| Microorganism | Test Compound (Concentration) | Zone of Inhibition (mm) | Standard (e.g., Ampicillin, 10 µg/mL) |

| Staphylococcus aureus (Gram-positive) | Value µg/mL | Value | Value |

| Escherichia coli (Gram-negative) | Value µg/mL | Value | Value |

| Pseudomonas aeruginosa (Gram-negative) | Value µg/mL | Value | Value |

| Bacillus subtilis (Gram-positive) | Value µg/mL | Value | Value |

Postulated Mechanism of Action: Anti-inflammatory Signaling

Given the prevalence of isoxazole and phenol motifs in anti-inflammatory agents, a plausible mechanism of action for this compound involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory mediators.

Postulated anti-inflammatory signaling pathway modulation.

Future Directions

To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry).

-

Quantitative Biological Assays: Determination of IC₅₀ values for specific inflammatory enzymes (e.g., COX-1, COX-2) and Minimum Inhibitory Concentrations (MICs) against a broad panel of bacterial and fungal strains.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound using techniques such as Western blotting, qPCR, and reporter gene assays.

-

In Vivo Efficacy and Toxicity: Evaluation of the compound's efficacy in various animal models of disease and comprehensive toxicological profiling to assess its safety.

This initial literature review provides a roadmap for researchers interested in investigating "this compound." While direct data is currently lacking, the information compiled from related structures offers a solid foundation for initiating comprehensive studies into its potential biological activities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. ijpca.org [ijpca.org]

- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. AR120598A1 - PROCESS FOR THE SYNTHESIS OF A 2-(5-ISOXAZOLIL)-PHENOL - Google Patents [patents.google.com]

The Discovery and Ascendancy of Isoxazole-Phenols: A Technical Guide for Drug Development

For Immediate Release

A comprehensive technical guide detailing the history, synthesis, and therapeutic applications of isoxazole-phenol compounds. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth experimental protocols, quantitative biological data, and visualization of key signaling pathways.

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3][4][5] First synthesized in 1903 by Claisen, the journey of isoxazole chemistry has been marked by the development of diverse synthetic methodologies and the discovery of a wide array of biological activities.[6] The incorporation of a phenolic moiety into the isoxazole framework has proven to be a particularly fruitful strategy, leading to the development of potent and selective therapeutic agents. This guide provides a detailed exploration of the discovery, synthesis, and biological significance of isoxazole-phenol compounds, with a focus on their applications in oncology, inflammation, and infectious diseases.

Historical Milestones

The history of isoxazole-phenol compounds is intrinsically linked to the broader evolution of isoxazole chemistry and the strategic incorporation of the phenol group to enhance biological activity and modulate pharmacokinetic properties.

-

1903: The foundational synthesis of the isoxazole ring was first reported by Claisen, laying the groundwork for the exploration of this heterocyclic system.

-

Mid-20th Century: The therapeutic potential of isoxazoles was realized with the development of isoxazolyl penicillins like oxacillin and cloxacillin, demonstrating their utility as antibacterial agents.

-

Late 20th Century: The discovery of the selective COX-2 inhibitor celecoxib, which features a pyrazole ring, spurred the development of other diarylheterocyclic anti-inflammatory agents, including the isoxazole-based valdecoxib.[7] This highlighted the potential of the isoxazole scaffold in designing selective enzyme inhibitors.

-

Early 21st Century: The isoxazole-resorcinol scaffold emerged as a potent inhibitor of Heat shock protein 90 (Hsp90), a key target in cancer therapy. This discovery opened a new avenue for the application of isoxazole-phenols in oncology.[8]

-

Present Day: Research continues to expand the therapeutic landscape of isoxazole-phenols, with investigations into their roles as neuroprotective agents, antivirals, and antifungals, driven by advanced synthetic techniques and a deeper understanding of their mechanisms of action.[1][2]

Synthetic Methodologies

The synthesis of isoxazole-phenol compounds can be broadly approached through two main strategies: the formation of the isoxazole ring from precursors already containing a protected or unprotected phenol, or the introduction of the hydroxyl group onto a pre-formed isoxazole ring. A cornerstone of many synthetic routes is the 1,3-dipolar cycloaddition reaction.

Experimental Protocol: Synthesis of a 3-(4-Hydroxyphenyl)-5-Aryl Isoxazole via 1,3-Dipolar Cycloaddition

This protocol details a common method for synthesizing a 3,4-disubstituted isoxazole, which can be adapted for various substituted phenols and alkynes.

Step 1: Synthesis of 4-Hydroxybenzaldehyde Oxime

-

Reactants: 4-hydroxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), sodium acetate (1.5 eq).

-

Procedure: Dissolve 4-hydroxybenzaldehyde in a 1:1 mixture of ethanol and water. Add hydroxylamine hydrochloride and sodium acetate to the solution. Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC). Upon completion, extract the product with ethyl acetate. Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the aldoxime.[9]

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

-

Reactants: 4-Hydroxybenzaldehyde oxime (1.0 eq), terminal alkyne (e.g., phenylacetylene, 1.1 eq), N-Chlorosuccinimide (NCS) (1.1 eq), and a base (e.g., triethylamine, 1.2 eq).

-

Procedure: Dissolve the 4-hydroxybenzaldehyde oxime and the terminal alkyne in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath. Slowly add a solution of NCS in the same solvent to the reaction mixture. Then, add the base dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 3-(4-hydroxyphenyl)-5-phenylisoxazole.

Quantitative Biological Data

The therapeutic potential of isoxazole-phenol compounds is underscored by their potent biological activities. The following tables summarize key quantitative data for representative compounds across different therapeutic areas.

Table 1: Anti-inflammatory and Anticancer Activity of Isoxazole-Phenol Derivatives

| Compound ID | Target | Assay | IC50 | Cell Line | Reference |

| A13 | COX-1 / COX-2 | In vitro inhibition | 64 nM / 13 nM | - | [10] |

| IXZ3 | COX-2 | In vitro inhibition | 0.95 µM | - | [11][12] |

| ODZ2 | COX-2 | In vitro inhibition | 0.48 µM | - | [11] |

| Compound 5 | Hsp90 | Cytotoxicity (MTT) | 14 µM | MCF-7, HeLa | [13] |

| VER52296 | Hsp90 | Cytotoxicity | < 20 µM | - | [14] |

| Diaryl-isoxazole | Hsp90 | Binding Assay | < 70 nM | HCT116 | [8] |

Table 2: Antimicrobial Activity of Isoxazole-Phenol Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Isoxazole Derivative | Candida albicans | 6 - 60 | [15] |

| Isoxazole Derivative | Bacillus subtilis | 10 - 80 | [15] |

| Isoxazole Derivative | Escherichia coli | 30 - 80 | [15] |

| TPI-2 | S. aureus / E. coli | 6.25 / 6.25 | [16] |

| TPI-5 | S. aureus / E. coli | 6.25 / 6.25 | [16] |